molecular formula C12H18FNO3Si B8031003 Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane

Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane

Cat. No.: B8031003
M. Wt: 271.36 g/mol
InChI Key: ZSZOXGCHQFHTRH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane typically involves the reaction of 4-fluoro-3-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and nitro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The phenoxy ring can undergo oxidation reactions to form quinone derivatives.

Scientific Research Applications

Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.

    Medicine: Fluorinated compounds are often used in drug discovery and development due to their enhanced metabolic stability and bioavailability. This compound can be used as a precursor in the synthesis of potential pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane is primarily determined by its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The tert-butyl and dimethylsilane groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilane can be compared with other similar compounds such as:

Properties

IUPAC Name

tert-butyl-(4-fluoro-3-nitrophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOXGCHQFHTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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